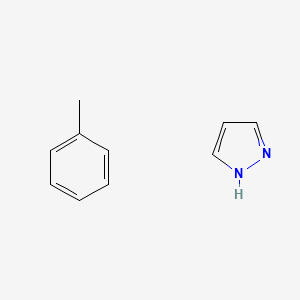
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom, a chlorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone typically involves the bromination of 1-(3-chloro-4,5-dimethoxyphenyl)-ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for such compounds often involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methoxy groups can influence its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)-ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)-ethanone
- 2-Bromo-1-(3-chlorophenyl)-ethanone
Uniqueness
2-Bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups provides distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H10BrClO3 |
|---|---|
Molekulargewicht |
293.54 g/mol |
IUPAC-Name |
2-bromo-1-(3-chloro-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10BrClO3/c1-14-9-4-6(8(13)5-11)3-7(12)10(9)15-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LFCCVJXZLGAFGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)CBr)Cl)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Chloro-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B8512275.png)
![2-(Benzo[b]thiophen-5-yl)oxirane](/img/structure/B8512277.png)




